molecular formula C10H17FN4O2 B11735705 tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate

tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B11735705
M. Wt: 244.27 g/mol
InChI Key: AOJVWBCUTFARKD-UHFFFAOYSA-N
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Description

tert-Butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate (CAS: 2171314-33-1) is a pyrazole-based carbamate derivative characterized by a 2-fluoroethyl substituent at the N1 position and an amino group at the C3 position of the pyrazole ring. The tert-butyl carbamate moiety at C4 enhances stability and modulates solubility, making the compound a valuable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors or antiproliferative agents . Its synthesis typically involves multi-step procedures, including nucleophilic substitution and carbamate protection strategies, as exemplified in related compounds (e.g., hydrazine-mediated cyclization and column chromatography purification) .

Properties

Molecular Formula

C10H17FN4O2

Molecular Weight

244.27 g/mol

IUPAC Name

tert-butyl N-[3-amino-1-(2-fluoroethyl)pyrazol-4-yl]carbamate

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)13-7-6-15(5-4-11)14-8(7)12/h6H,4-5H2,1-3H3,(H2,12,14)(H,13,16)

InChI Key

AOJVWBCUTFARKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1N)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.

    Final Coupling Reaction: The protected intermediate is then coupled with the pyrazole derivative to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Tert-Butyl Carbamate Derivation

In a related synthesis, tert-butyl carbamates are prepared via reactions with amino acids or aldehydes. For instance, tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate is synthesized by reacting 2-amino-2-(4-chlorophenyl)acetic acid with sodium borohydride and iodine, followed by methanesulfonylation .

Key Reaction Mechanisms

The compound participates in reactions typical of carbamates and pyrazole derivatives:

Condensation Reactions

Pyrazole rings undergo condensation with carbamate precursors. For example, solvent-free heating of pyrazole derivatives with aldehydes (e.g., p-methoxybenzaldehyde) forms imine intermediates, which are reduced to amines using NaBH₄ .

Reduction Reactions

Borohydride reductions are critical in synthesizing tertiary amines. Sodium borohydride (NaBH₄) reduces imine intermediates to stable amine derivatives, as observed in the synthesis of similar pyrazole-based compounds .

Carbamate-Specific Reactions

The tert-butyl carbamate group undergoes hydrolysis or alkylation. For instance, methanesulfonyl chloride reacts with hydroxyethylcarbamates to form mesylated intermediates, which are further functionalized .

Pharmaceutical Development

Pyrazole derivatives are studied for kinase inhibition and anti-inflammatory activity. The fluorinated ethyl group enhances lipophilicity, improving bioavailability in drug candidates .

Agrochemical Use

Carbamate derivatives are explored for pest control due to their neurotoxic effects on insects. Structural modifications (e.g., amino groups) may influence specificity and environmental safety.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural configuration. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with biological targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Carbamate Derivatives

Compound Name Key Substituents Synthesis Method Yield Melting Point (°C) Reported Activity
tert-Butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate (Target Compound) 2-fluoroethyl (N1), amino (C3), tert-Boc (C4) Hydrazine-mediated cyclization; carbamate protection Not reported Not reported Intermediate for kinase inhibitors
tert-Butyl-(2-(aminooxy)ethyl) carbamate derivatives Aminooxyethyl (side chain) Reaction of hydrazine with ethanol; column chromatography 80% Not reported Precursor for bioactive conjugates
tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Chromenone-pyrimidine fused system Suzuki coupling with boronic acid; Pd catalysis 63% 163–166 Anticancer (structural motif)
tert-Butyl [5-{(2-chloroethyl)carbamoylamino}-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate 2-chloroethyl (side chain), trifluoromethyl (C3) Chloroethyl isocyanate coupling; TFA deprotection 83% 80–81 Antiproliferative (post-deprotection)
tert-Butyl (3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate Pyridin-3-yl (N1), chloro (C3) Halogenation and heterocyclic substitution Not reported Not reported Not specified (intermediate use)

Biological Activity

Tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate is a synthetic compound with significant potential in medicinal chemistry. This compound features a pyrazole ring, an amino group, and a tert-butyl group, with the addition of a fluorinated ethyl moiety that enhances its biological activity and stability. The molecular formula is C10H17FN4OC_{10}H_{17}FN_{4}O and its molecular weight is 244.27 g/mol .

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent. Compounds with pyrazole rings are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the fluorinated ethyl group may improve lipophilicity and bioavailability, making it a subject of interest for drug development.

The mechanism of action involves interaction with specific biological targets, including enzymes and receptors. Interaction studies often utilize techniques such as:

  • Binding affinity assays : To determine how well the compound binds to its target.
  • Inhibition assays : To evaluate the compound's ability to inhibit enzymatic activity.

The compound's structural features suggest it could act as a competitive inhibitor in various biochemical pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureKey Features
Tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamateC10H17FN4O2Similar structure but differs at the position of the amino group on the pyrazole ring.
Tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamateC10H13F3N4OContains a nitro group instead of an amino group, affecting its reactivity and biological activity.
Tert-butyl (3-amino-1-propyl-1H-pyrazol-4-yl)carbamateC11H20N4O2An analog with a propyl side chain that may influence its pharmacokinetics.

The unique fluorinated ethyl group in this compound enhances its pharmacological profile compared to these analogs.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

  • In vitro Enzyme Inhibition : Inhibition assays against specific enzymes have shown promising results, indicating that this compound may serve as a lead candidate for developing new therapeutics targeting enzyme-related diseases .
  • Antimicrobial Activity : Preliminary tests suggest that this compound exhibits significant antimicrobial properties against several bacterial strains, making it a candidate for antibiotic development .
  • Pharmacokinetic Studies : Studies assessing absorption, distribution, metabolism, and excretion (ADME) characteristics have indicated favorable profiles that support further investigation into its therapeutic applications .

Q & A

Basic: How can the Suzuki-Miyaura cross-coupling reaction be optimized for introducing cyclopropyl groups to the pyrazole ring?

Methodological Answer:
To introduce cyclopropyl groups, use a palladium catalyst (e.g., Pd(PPh₃)₄) and 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronic ester. Degas the reaction mixture (toluene/ethanol) with N₂ to prevent oxidation, and maintain a 100°C reaction temperature for 36 hours. Post-reaction, extract with ethyl acetate and purify via gradient column chromatography (0–15% ethyl acetate/hexanes) to isolate the product. Yields >70% are achievable with rigorous exclusion of moisture .

Basic: What purification techniques are effective for isolating tert-butyl carbamate intermediates?

Methodological Answer:
Flash column chromatography with gradients of ethyl acetate/hexanes (e.g., 0–100%) is optimal for separating intermediates. For polar byproducts, use silica gel chromatography with DCM/methanol (95:5). Recrystallization from benzene or dichloromethane/hexanes improves purity for crystalline derivatives, as demonstrated in antiproliferative compound synthesis .

Advanced: How can conflicting 1^11H NMR data for tert-butyl carbamate derivatives be resolved?

Methodological Answer:
Discrepancies in 1^1H NMR signals (e.g., tert-butyl group integration or pyrazole proton splitting) often arise from rotameric equilibria or solvent effects. Use high-field NMR (400+ MHz) in CDCl₃ or DMSO-d₆ to enhance resolution. Compare data with structurally analogous compounds (e.g., tert-butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate, δ 1.53 ppm for tert-butyl) to validate assignments. For ambiguous cases, 2D NMR (COSY, HSQC) resolves overlapping peaks .

Advanced: What strategies address low yields in fluorination reactions of pyridin-3-yl substituents?

Methodological Answer:
Low yields in electrophilic fluorination (e.g., using Selectfluor®) may stem from incomplete activation of the pyridine ring. Pre-coordinate the substrate with Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity. Optimize solvent polarity (acetonitrile/DMF mixtures) and reaction time (up to 7 days at RT). Monitor progress via LC-MS and purify using reverse-phase HPLC for fluorinated products .

Basic: What analytical techniques confirm molecular structure and purity of this compound?

Methodological Answer:
Critical techniques include:

  • High-resolution mass spectrometry (HRMS) for exact mass validation (e.g., EI MS m/z 278 [M+H]⁺) .
  • 1^1H/13^{13}C NMR to verify tert-butyl (δ ~1.5 ppm) and pyrazole/fluoroethyl substituents.
  • HPLC-UV (>95% purity, C18 column, acetonitrile/water gradient) to detect trace impurities .

Advanced: How can tert-butyl carbamate deprotection be performed without side reactions?

Methodological Answer:
Use trifluoroacetic acid (TFA)/DCM (1:4 v/v) at RT for 1 hour to cleave the tert-butyloxycarbonyl (Boc) group. Quench with saturated NaHCO₃ and extract with DCM to minimize acid-sensitive byproducts. For acid-labile substrates, employ milder conditions (e.g., HCl/dioxane) and monitor via TLC .

Basic: What safety protocols are essential when handling 2-fluoroethyl derivatives?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure.
  • Store at 2–8°C under N₂ to prevent degradation.
  • Neutralize waste with 10% NaOH before disposal, as fluoroethyl groups may release HF under acidic conditions .

Advanced: How to design experiments for assessing antiproliferative activity of this compound?

Methodological Answer:

  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (72-hour exposure). Include positive controls (e.g., cisplatin).
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate target engagement via Western blotting (e.g., PARP cleavage for apoptosis) .

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